10'-bromo-3'-(propylsulfanyl)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
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Overview
Description
10’-bromo-3’-(propylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’-bromo-3’-(propylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazino ring: This can be achieved by cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) are commonly employed.
Attachment of the propylthio group: This step involves nucleophilic substitution reactions using propylthiol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
10’-bromo-3’-(propylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s properties could be explored for use in advanced materials, such as organic semiconductors or polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 10’-bromo-3’-(propylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets. The bromine and propylthio groups can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The spiro structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-(allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- 2-[7-acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate
Uniqueness
10’-bromo-3’-(propylthio)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] stands out due to its spiro structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C17H19BrN4OS |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
10-bromo-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane] |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-9-24-16-19-15-14(21-22-16)12-10-11(18)5-6-13(12)20-17(23-15)7-3-4-8-17/h5-6,10,20H,2-4,7-9H2,1H3 |
InChI Key |
KVJVZTLUGCKIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCC4)N=N1 |
Origin of Product |
United States |
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